molecular formula C15H18N2O5 B4389928 ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate

ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate

Cat. No. B4389928
M. Wt: 306.31 g/mol
InChI Key: MECXWWUVXIOSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate, commonly known as Mocetinostat, is a potent inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that are responsible for regulating gene expression by removing acetyl groups from histones. Mocetinostat has been studied extensively for its potential use as an anticancer agent and has shown promising results in preclinical studies.

Mechanism of Action

Mocetinostat works by inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, which are responsible for removing acetyl groups from histones. Histones are proteins that help package DNA in the nucleus of cells. Acetylation of histones is associated with gene activation, while deacetylation is associated with gene repression. By inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, Mocetinostat leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
Mocetinostat has been shown to have both biochemical and physiological effects. Biochemically, it inhibits ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. Physiologically, it has been shown to inhibit cancer cell growth and induce apoptosis. Mocetinostat has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Mocetinostat has several advantages for lab experiments. It is a potent inhibitor of ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, making it useful for studying the role of ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes in gene expression and disease. It has also been shown to have anticancer properties, making it useful for studying the mechanisms of cancer cell growth and apoptosis. However, Mocetinostat has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also expensive and may not be readily available for all researchers.

Future Directions

There are several future directions for research on Mocetinostat. One area of research is the development of more potent and selective ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate inhibitors. Another area of research is the identification of biomarkers that can predict the response to Mocetinostat in cancer patients. Additionally, research is needed to determine the optimal dosing and scheduling of Mocetinostat for the treatment of cancer. Finally, research is needed to determine the long-term effects of Mocetinostat on healthy cells and tissues.

Scientific Research Applications

Mocetinostat has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies as a treatment for various types of cancer, including breast cancer, prostate cancer, and leukemia. Mocetinostat works by inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cancer cell growth and the induction of apoptosis.

properties

IUPAC Name

ethyl 2-[2-(morpholine-4-carbonyl)anilino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-22-15(20)13(18)16-12-6-4-3-5-11(12)14(19)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECXWWUVXIOSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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